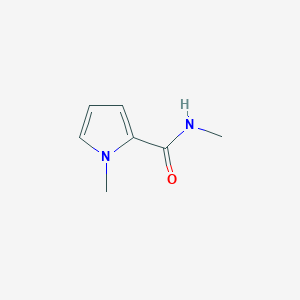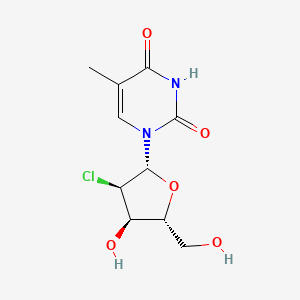
2'-Chlorothymidine
説明
2’-Chlorothymidine is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA . They can be used to label cells and track DNA synthesis .
Synthesis Analysis
The synthesis of 2’-Chlorothymidine involves the reaction of 2,2’-anhydro-5-methyluridine with hydrogen chloride in N,N-dimethyl acetamide at 60°C for 5 hours . The reaction mixture is then distilled off under reduced pressure, and the residue is added with water and beaten for 1 hour at 50°C. The mixture is cooled to room temperature, filtered, and the solid is collected .Molecular Structure Analysis
The molecular formula of 2’-Chlorothymidine is C10H13ClN2O5 . Its average mass is 276.674 Da and its mono-isotopic mass is 276.051300 Da .Chemical Reactions Analysis
The chemical reactions involving 2’-Chlorothymidine are primarily related to its role as a thymidine analogue. It has insertional activity towards replicated DNA, which means it can be incorporated into DNA during replication .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Chlorothymidine are closely related to its molecular structure. As a thymidine analogue, it shares many of the properties of thymidine, including its ability to be incorporated into DNA .科学的研究の応用
Radiation Response Modification
2'-Chlorothymidine (2'-Cl-TdR) has been studied for its effects on cell killing induced by X-rays and ultraviolet (UV) light. In experiments involving Chinese hamster V-79 cells, both 2'-Cl-TdR and its parent compound, thymidine, were found to enhance the killing efficiency of X-rays and UV light. This enhancement was dependent on the presence of thymidine kinase, suggesting the importance of phosphorylation in the radiation response mechanism. The unique effect of 2'-Cl-TdR, independent of phosphorylation, indicates a distinct mechanism of action (Murai, Kubo, Kuwabara, Itoh, Yoshii, & Sato, 1985).
Genotoxicity in Water Treatment
2-Chloropyridine (2-CPY), a related compound, has been identified in water treatment processes and its genotoxicity has been investigated. Studies on the effects of UV irradiation on 2-CPY solutions reveal that the treatment generates genotoxic products, emphasizing the need for understanding the consequences of water treatment processes on compound toxicity (Vlastos, Skoutelis, Theodoridis, Stapleton, & Papadaki, 2010).
Thermostabilization of tRNA
Research on 2-Thioribothymidine (s2T), a modification of 2'-chlorothymidine found in tRNAs of extreme thermophilic microorganisms, demonstrates its role in thermostabilizing the three-dimensional structure of tRNA. The sulfur atom of s2T in tRNA, derived from cysteine or sulfate, contributes to the thermal adaptation of protein synthesis in these organisms. This research highlights the significance of modified nucleosides in the stability and function of RNA in extreme conditions (Shigi, Suzuki, Terada, Shirouzu, Yokoyama, & Watanabe, 2006).
Conformational Stability in Thermophile tRNAs
The conformational stability of 2-thioribothymidine in tRNAs from thermophiles has been studied using CD and NMR techniques. The findings suggest that the modified nucleoside has an inherent stability in its 3′-endo-gg-anti form, which likely contributes to the overall thermostability of tRNA in thermophilic organisms (Watanabe, Yokoyama, Hansske, Kasai, & Miyazawa, 1979).
Photochemical Reactions and Free Radical Formation
Studies on the photochemical reactions of 2'-chlorothymidine have provided insights into the formation of free radicals. The reactions of hydrated electrons with 2'-chlorothymidine were examined, revealing the generation of free radicals at specific positions of the molecule. This research contributes to the understanding of the photochemical behavior of halogenated nucleosides and their potential biological implications (Kuwabara, Yoshii, & Itoh, 1983).
将来の方向性
The future directions of 2’-Chlorothymidine research could involve further exploration of its properties and potential applications. For example, its ability to label cells and track DNA synthesis could be useful in various fields of biological research .
Relevant Papers
- “Effects of 2′-Chlorothymidine on Chinese Hamster Cells Irradiated” discusses the effects of 2’-Chlorothymidine on cell killing induced by X and UV-irradiation .
- “Therapeutic peptides: current applications and future directions” discusses the current applications and future directions of therapeutic peptides .
特性
IUPAC Name |
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQACLYZYXSDZ-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chlorothymidine | |
CAS RN |
54898-34-9 | |
| Record name | 2'-Chlorothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054898349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



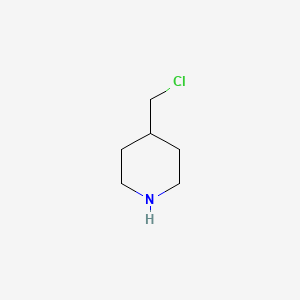
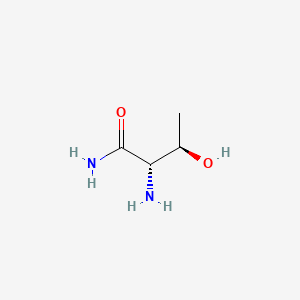
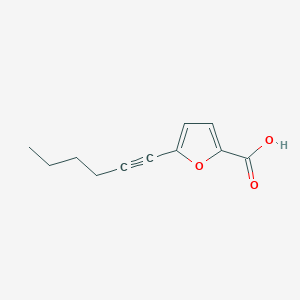
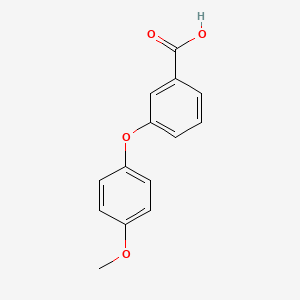
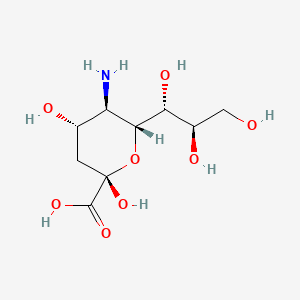

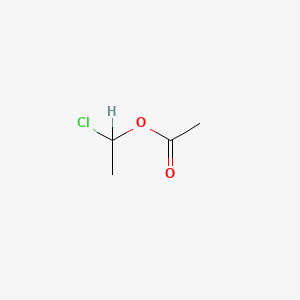
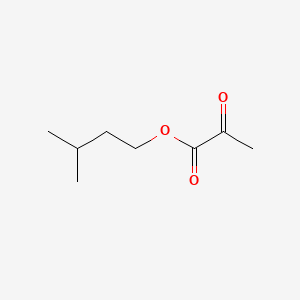
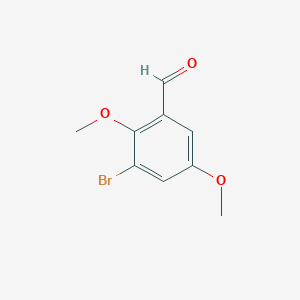
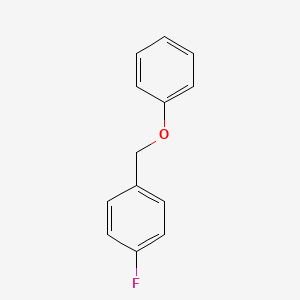
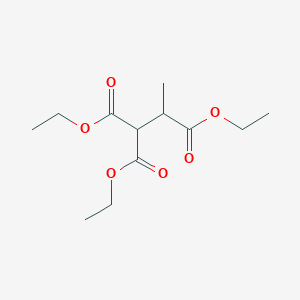
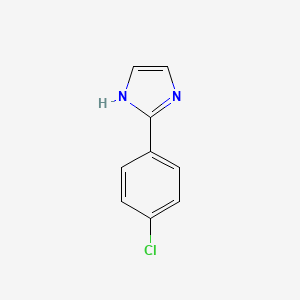
![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)
